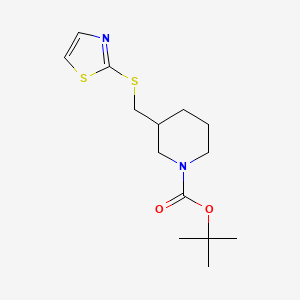

3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

描述

属性

分子式 |

C14H22N2O2S2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC 名称 |

tert-butyl 3-(1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-7-4-5-11(9-16)10-20-12-15-6-8-19-12/h6,8,11H,4-5,7,9-10H2,1-3H3 |

InChI 键 |

NMLPYVDBBGWUMM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CS2 |

产品来源 |

United States |

准备方法

Formation of the Thiazole Moiety

- Starting Materials: α-haloketones or α-haloaldehydes and thiourea.

- Reaction Conditions: Acidic medium, typically reflux in ethanol or aqueous acidic solution.

- Mechanism: Thiourea reacts with the α-haloketone to form the thiazole ring via cyclization and elimination of halide.

This step is critical for constructing the thiazole heterocycle, which imparts unique electronic and steric properties to the molecule.

Synthesis of the Piperidine Core with tert-Butyl Ester

- Starting Material: Piperidine-1-carboxylic acid or its derivatives.

- Esterification: The carboxylic acid group is converted into the tert-butyl ester by reaction with tert-butyl alcohol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Typically reflux under anhydrous conditions to drive esterification to completion.

The tert-butyl ester protects the carboxylic acid functionality and enhances lipophilicity, which is beneficial in medicinal chemistry applications.

Attachment of the Thiazol-2-ylsulfanylmethyl Group to Piperidine

- Intermediate Formation: The thiazole ring bearing a suitable leaving group (e.g., halide) at the 2-position is reacted with a piperidine derivative containing a nucleophilic site.

- Reaction Type: Nucleophilic substitution or coupling reaction.

- Base Catalysts: Sodium hydride or potassium carbonate are commonly used to deprotonate the nucleophile and promote substitution.

- Solvents: Aprotic solvents such as dimethylformamide or tetrahydrofuran.

- Temperature: Mild heating or room temperature depending on reactivity.

This step forms the sulfanylmethyl linkage connecting the thiazole and piperidine rings, completing the core structure of the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | α-haloketone, thiourea, acid | Ethanol, aqueous acid | Reflux (~80°C) | 4-6 hours | Acidic conditions promote cyclization |

| Esterification | tert-Butyl alcohol, acid catalyst | Anhydrous toluene or DCM | Reflux (~110°C) | 6-12 hours | Water removal enhances yield |

| Sulfanylmethyl linkage formation | Piperidine derivative, base (NaH, K2CO3) | DMF, THF | 25-60°C | 12-24 hours | Inert atmosphere recommended |

Careful control of temperature, solvent choice, and reaction time is essential for maximizing yield and minimizing side products. Purification typically involves chromatographic techniques such as silica gel column chromatography.

Purification and Characterization

- Purification: Flash chromatography or recrystallization to isolate the pure compound.

- Characterization Techniques:

- Nuclear Magnetic Resonance Spectroscopy (NMR) to confirm structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared Spectroscopy (IR) for functional group analysis.

- Elemental analysis for composition verification.

These analytical methods ensure the compound’s identity and purity, crucial for subsequent biological or chemical studies.

Summary Table of Preparation Route

| Step | Reaction Description | Key Reagents/Catalysts | Product Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Thiazole ring synthesis | α-Haloketone, thiourea, acid | 70-85 | High purity thiazole intermediate |

| 2 | Esterification of piperidine acid | tert-Butyl alcohol, acid catalyst | 80-90 | Efficient tert-butyl ester formation |

| 3 | Coupling thiazole to piperidine | Piperidine derivative, base | 65-75 | Formation of sulfanylmethyl linkage |

Additional Notes on Industrial Scale Synthesis

- Industrial synthesis may implement continuous flow reactors for improved temperature and reaction time control.

- Automated purification systems such as preparative HPLC or crystallization are employed to enhance throughput.

- Optimization of solvent recycling and waste management is critical for sustainable production.

化学反应分析

3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Hypothetical molecular formula and weight for the target compound, derived from substituent analysis.

Functional Group Impact on Properties

Thiazole Substituent: The thiazole ring introduces aromaticity, sulfur, and nitrogen, enabling π-π stacking and hydrogen bonding. This makes the compound suitable for targeting biological systems (e.g., enzyme inhibition). Potential reactivity at the sulfide (-S-) bridge, which may undergo oxidation to sulfoxide or sulfone derivatives under specific conditions.

Pyrazine Substituent :

- The pyrazine ring contributes two additional nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to thiazole. This could enhance solubility in polar solvents.

Research and Application Perspectives

- Medicinal Chemistry : The thiazole derivative is a candidate for drug discovery due to thiazole’s prevalence in FDA-approved drugs (e.g., sulfathiazole). Its sulfide bridge may serve as a metabolic liability or a site for prodrug design.

- Materials Science : Pyrazine analogs, with their nitrogen-rich structure, could be explored in coordination chemistry or as ligands in catalytic systems.

- Solubility Optimization : Hydroxyethyl derivatives may serve as intermediates for water-soluble prodrugs.

生物活性

3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C13H20N2O2S2

- Molecular Weight : 300.44 g/mol

- CAS Number : 142638-91-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit notable anticancer properties. For instance, thiazole derivatives have shown cytotoxic activity against different cancer cell lines. In a study assessing the structure-activity relationship (SAR), thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It could promote apoptosis in cancer cells by activating intrinsic pathways.

Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of thiazole derivatives, including related compounds to 3-(Thiazol-2-ylsulfanylmethyl)-piperidine. Results showed significant inhibition of cell growth in A431 and Jurkat cell lines with IC50 values below that of standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory potential was assessed through in vitro assays measuring cytokine release from activated macrophages. The results indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic promise for inflammatory diseases .

常见问题

Basic Research Question

- NMR : H and C NMR confirm the tert-butyl group (δ 1.4 ppm singlet) and thiazole protons (δ 7.2–8.1 ppm). NOESY experiments can resolve stereochemistry at the piperidine C3 position .

- IR : Stretching frequencies for the ester carbonyl (∼1720 cm) and sulfanyl group (∼2550 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 355.12) and detects fragmentation patterns unique to the sulfanylmethyl-thiazole linkage .

How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Advanced Research Question

Chiral phase-transfer catalysts (e.g., Maruoka catalysts) or asymmetric organocatalysts (e.g., cinchona alkaloids) enable enantioselective alkylation. For instance, using (R)-BINOL-derived phosphoric acid catalysts in dichloromethane at −20°C achieves >85% ee for similar piperidine-thiazole derivatives . Kinetic resolution during crystallization or chiral HPLC (Chiralpak AD-H column) further enriches enantiopurity. Computational modeling (DFT) helps predict transition states to optimize catalyst design .

What strategies resolve contradictions in reported reaction yields for this compound?

Advanced Research Question

Discrepancies in yields often arise from subtle differences in solvent drying (e.g., anhydrous vs. technical-grade DCM) or trace moisture deactivating catalysts. Systematic Design of Experiments (DoE) can identify critical factors:

- Solvent : Anhydrous toluene improves catalyst stability vs. THF, which may hydrolyze intermediates.

- Base : Powdered KCO vs. CsCO affects reaction rates due to cation size and solubility .

- Catalyst recycling : Residual catalyst in the organic phase can lead to inconsistent yields in scaled-up reactions .

How does the compound’s stability under thermal or acidic conditions impact experimental design?

Advanced Research Question

The tert-butyl ester is labile under strong acids (e.g., TFA) or prolonged heating (>80°C), leading to deprotection. Thermal gravimetric analysis (TGA) shows decomposition onset at 120°C, necessitating low-temperature storage (<−20°C) for long-term stability . In acidic media (pH < 3), the sulfanyl group may oxidize to sulfoxide; thus, inert atmospheres (N) or antioxidants (e.g., BHT) are recommended during synthesis .

What biological screening approaches are suitable for evaluating this compound’s activity?

Advanced Research Question

The thiazole and piperidine moieties suggest potential kinase or protease inhibition. Screening strategies include:

- Kinase assays : ATP-binding competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or EGFR).

- Cellular uptake studies : Radiolabeling (e.g., C-tert-butyl) tracks intracellular accumulation in cancer cell lines .

- Metabolic stability : Liver microsome assays (human/rat) assess susceptibility to CYP450-mediated oxidation .

How can researchers address discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question

Batch-to-batch variability in NMR shifts may stem from residual solvents (e.g., DMSO) or diastereomeric impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。